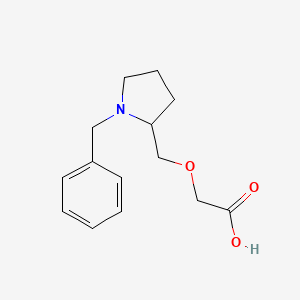

(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid

CAS No.: 1353978-10-5

Cat. No.: VC8233720

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353978-10-5 |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | 2-[(1-benzylpyrrolidin-2-yl)methoxy]acetic acid |

| Standard InChI | InChI=1S/C14H19NO3/c16-14(17)11-18-10-13-7-4-8-15(13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) |

| Standard InChI Key | YKOIUYSMMLNURB-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)CC2=CC=CC=C2)COCC(=O)O |

| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)COCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid comprises a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 2-position with a methoxyacetic acid side chain (Fig. 1). The stereochemistry of the pyrrolidine ring influences its biological interactions, as seen in chiral analogs like [(S)-1-benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid (CID 66565000) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1353978-10-5 | |

| Molecular Formula | C₁₄H₁₉NO₃ | |

| Molecular Weight | 249.30 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

Comparatively, 2-(pyrrolidin-1-yl)acetic acid (C₆H₁₁NO₂) has a simpler structure but shares the pyrrolidine-acetic acid backbone .

Synthesis and Industrial Production

Synthetic Routes

Industrial synthesis of (1-benzyl-pyrrolidin-2-ylmethoxy)-acetic acid involves multi-step processes starting from pyroglutamic acid derivatives . A representative pathway includes:

-

Benzylation: Reaction of pyrrolidin-2-ylmethanol with benzyl bromide under basic conditions.

-

Etherification: Introduction of the methoxyacetic acid group via Mitsunobu or Williamson ether synthesis.

-

Purification: Continuous flow reactors and chromatographic techniques optimize yield (>80%) and purity (>98%).

Chirality and Stereochemical Control

Optically active analogs, such as those derived from S-pyroglutamic acid, retain configuration through mild reaction conditions . For example, compound 26 in PMC6270552 features a chiral α-amino alcohol moiety critical for receptor binding .

Applications and Biological Activities

Medicinal Chemistry

Pyrrolidine derivatives exhibit broad bioactivity:

-

Enzyme Inhibition: The acetic acid moiety chelates metal ions in enzymatic active sites, as seen in tetrahydrocyclopenta[b]indol-3-yl acetic acid derivatives (US9126932B2) .

-

Receptor Modulation: N-benzyl substituents enhance affinity for G-protein-coupled receptors (GPCRs), akin to 2-(1-benzylpyrrolidin-3-yl)acetic acid hydrochloride .

Table 2: Biological Activity of Selected Analogs

Research Findings and Mechanistic Insights

Enzyme Inhibition Studies

(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid analogs disrupt catalytic cycles of serine proteases via hydrogen bonding with the catalytic triad (His57, Asp102, Ser195) . Molecular docking studies suggest the benzyl group occupies hydrophobic pockets, while the acetic acid moiety stabilizes transition states .

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H NMR (CDCl₃) displays pyrrolidine ring protons at δ 3.2–2.8 ppm and benzyl aromatic protons at δ 7.3–7.2 ppm.

-

MS: ESI-MS ([M+H]⁺ = 250.1) confirms molecular weight.

-

IR: Stretching vibrations at 1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O).

Chromatography

HPLC methods with C18 columns (acetonitrile/water gradient) achieve baseline separation of enantiomers .

Comparative Analysis with Pyrrolidine Derivatives

Table 3: Structural and Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume